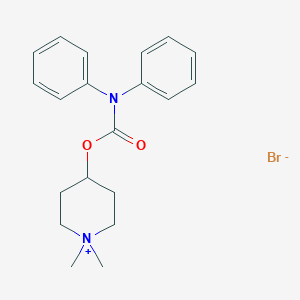
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium, also known as ACEHP, is a phosphonium-based compound that has been widely studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical properties and potential as a versatile building block for the synthesis of a variety of compounds.
Mechanism Of Action
The mechanism of action of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is not fully understood, but it is believed to involve the interaction of the phosphonium group with biological molecules such as proteins and nucleic acids. This interaction may lead to changes in the structure or function of these molecules, which could have a variety of physiological effects.
Biochemical And Physiological Effects
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to inhibit the growth of certain bacterial strains, suggesting that it may have potential as an antibacterial agent. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, suggesting that it may have potential as an antibiotic.
Advantages And Limitations For Lab Experiments
One of the advantages of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is its versatility as a building block for the synthesis of a variety of compounds. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium. One area of interest is the development of new compounds based on (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium for use as antibacterial or antifungal agents. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium may have potential as a tool for studying the interactions between biological molecules and phosphonium-based compounds. Finally, further research is needed to fully understand the mechanism of action of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium and its potential physiological effects.
Synthesis Methods
The synthesis of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is a complex process that involves several steps. One common method for synthesizing (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is through the reaction of phosphorus trichloride with glycine in the presence of sodium hydroxide. This reaction yields 2-chloroethylphosphonic acid, which is then reacted with hydroxylamine hydrochloride to form (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium.
Scientific Research Applications
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been studied for its potential applications in a variety of scientific research fields, including organic chemistry, biochemistry, and pharmacology. One of the most promising applications of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is as a building block for the synthesis of new compounds with potential therapeutic properties. For example, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been used as a starting material for the synthesis of phosphonate-based inhibitors of enzymes involved in the biosynthesis of bacterial cell walls.
properties
CAS RN |
121722-22-3 |
|---|---|
Product Name |
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium |
Molecular Formula |
C3H7NO4P+ |
Molecular Weight |
152.07 g/mol |
IUPAC Name |
(1-amino-2-carboxyethyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H5NO4P/c4-2(9(7)8)1-3(5)6/h2H,1,4H2/q-1/p+2 |
InChI Key |
LMKMCADAYRHRBG-UHFFFAOYSA-P |
SMILES |
C(C(N)[P+](=O)O)C(=O)O |
Canonical SMILES |
C(C(N)[P+](=O)O)C(=O)O |
synonyms |
Propanoic acid, 3-amino-3-(hydroxyphosphinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
